molecular formula C15H12O3 B581774 4-(4-Formylphenyl)-2-methoxybenzaldehyde CAS No. 1426958-52-2

4-(4-Formylphenyl)-2-methoxybenzaldehyde

Cat. No. B581774
CAS RN: 1426958-52-2
M. Wt: 240.258
InChI Key: FHLBLDFGXYGVJH-UHFFFAOYSA-N
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Description

“4-(4-Formylphenyl)-2-methoxybenzaldehyde” is a complex organic compound. Based on its name, it likely contains a formyl group (-CHO), a methoxy group (-OCH3), and phenyl groups (C6H5). These functional groups suggest that it could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, such as the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases . Other methods like mechanochemical synthesis, microwave synthesis, multicomponent reaction, multistep synthesis, and linker exchange strategies could also be potentially used .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like FT-IR spectroscopy, dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations . The structure is likely to be complex due to the presence of multiple functional groups .


Chemical Reactions Analysis

Similar compounds are known to participate in various chemical reactions. For example, they can be used in the fabrication of covalent organic frameworks (COFs) for environmental remediation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally . Other properties like molecular weight can be calculated based on the molecular formula .

Scientific Research Applications

Organic Synthesis and Suzuki-Miyaura Reaction

4-(4-Formylphenyl)-2-methoxybenzaldehyde (abbreviated as 4FPBA) serves as a valuable synthetic intermediate in organic chemistry. One notable application is its involvement in the Suzuki-Miyaura cross-coupling reaction. This reaction allows the construction of carbon-carbon bonds, making it essential for the synthesis of various inhibitors, pharmaceuticals, and functional materials .

Covalent Organic Frameworks (COFs)

COFs are porous, crystalline materials with intriguing properties. Researchers have explored 4FPBA as a building block for constructing COFs. For instance, 4FPBA can undergo [3 + 4] condensation with other suitable linkers to form 3D COFs with specific topologies. These COFs exhibit unique porosity and can be tailored for applications such as gas storage, catalysis, and separation processes .

Photophysical Properties and Sensing

The methoxy group in 4FPBA influences its photophysical properties. Researchers investigate its fluorescence behavior, absorption spectra, and photochemical reactivity. These properties make it suitable for sensing applications, such as detecting specific analytes or environmental changes.

Mechanism of Action

The mechanism of action of such compounds can be complex and depends on their specific chemical structure and the context in which they are used .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemical compounds. For example, similar compounds may cause skin sensitization and are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

Covalent organic frameworks (COFs), which can be synthesized from similar compounds, are a promising field of research with potential applications in environmental remediation, gas storage, and other areas .

properties

IUPAC Name

4-(4-formylphenyl)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15-8-13(6-7-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLBLDFGXYGVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233363
Record name [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Formylphenyl)-2-methoxybenzaldehyde

CAS RN

1426958-52-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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